Tropodithietic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCMITWMARUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336703 |

Source

|

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750590-18-2 |

Source

|

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 750590-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Tropodithietic Acid from Marine Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropodithietic acid (TDA) is a potent sulfur-containing antimicrobial compound produced by a specific group of marine bacteria.[1][2][3] Initially, its tautomer, thiotropocin, was identified in a terrestrial Pseudomonas species in 1984. However, TDA itself was later isolated from the marine bacterium Phaeobacter gallaeciensis (formerly Roseobacter gallaeciensis). This discovery has garnered significant interest due to TDA's broad-spectrum antibiotic activity and its ecological role in marine environments, particularly in the symbioses between bacteria and phytoplankton.[4][5] This technical guide provides an in-depth overview of the discovery, biosynthesis, regulation, and methodologies for the isolation and quantification of TDA from marine bacteria.

TDA-Producing Marine Bacteria

TDA production is a characteristic feature of a subgroup of marine Alphaproteobacteria belonging to the Rhodobacteraceae family, commonly known as the Roseobacter clade. Strains from the following genera have been identified as TDA producers:

-

Phaeobacter (e.g., Phaeobacter inhibens, Phaeobacter gallaeciensis, Phaeobacter piscinae)[3][6]

-

Silicibacter (e.g., Silicibacter sp. strain TM1040)

-

Ruegeria

-

Pseudovibrio

Biosynthesis of Tropodithietic Acid

The biosynthesis of TDA is a complex process involving a dedicated set of genes and drawing from the bacterium's central metabolism.

The tda Gene Cluster

The genetic basis for TDA production lies within the tda gene cluster, which consists of six core genes: tdaA, tdaB, tdaC, tdaD, tdaE, and tdaF.[4][7] In many producing organisms, this gene cluster is located on a large plasmid.[2][4] The functions of the proteins encoded by these genes have been partially elucidated:

-

tdaA : Encodes a LysR-type transcriptional regulator that positively controls the expression of other tda genes.[7][8]

-

tdaB : Encodes a glutathione S-transferase, which is proposed to be involved in the incorporation of sulfur into the TDA molecule.[5][9]

-

tdaC : Encodes a protein with homology to prephenate dehydratase, suggesting a role in the synthesis of the aromatic precursor.[5][10]

-

tdaD : The encoded protein belongs to the thioesterase-like superfamily.

-

tdaE : Encodes a putative acyl-CoA dehydrogenase.

-

tdaF : Encodes a predicted flavoprotein.

Proposed Biosynthetic Pathway

The biosynthesis of TDA is understood to originate from the catabolism of phenylacetic acid (PAA).[9][11] The pathway involves the conversion of PAA to phenylacetyl-CoA, which is then modified through a series of enzymatic reactions, including an oxidative ring expansion to form the seven-membered tropone ring. The sulfur atoms are incorporated via a mechanism involving the enzyme TdaB. While the exact sequence of all intermediates is still under investigation, a proposed pathway is outlined below.

Regulation of TDA Biosynthesis

TDA production is tightly regulated by a sophisticated network that includes quorum sensing and auto-induction, allowing the bacteria to coordinate gene expression with cell density and environmental conditions.

A key regulatory mechanism is N-acyl homoserine lactone (AHL)-mediated quorum sensing. In Phaeobacter, the AHL synthase PgaI produces AHL signal molecules. At a threshold concentration, these AHLs bind to the transcriptional regulator PgaR, which in turn activates the expression of the tda gene cluster.

Furthermore, TDA itself acts as an autoinducer.[2][12] Extracellular TDA can be taken up by the bacterial cells, where it enhances the expression of the tda genes, creating a positive feedback loop. This auto-induction is dependent on the transcriptional regulator TdaA, which binds to the promoter region of the tdaC gene, thereby upregulating the biosynthesis of TDA.[7][12]

Quantitative Analysis of TDA Production

The yield of TDA can vary significantly depending on the bacterial strain and culture conditions. Static (non-shaken) liquid cultures often lead to higher TDA production, which is associated with biofilm and rosette formation.[4][5] The presence of high concentrations of iron has also been shown to be important for the production of biologically active TDA.[1]

| Bacterial Strain | Culture Conditions | TDA Yield | Reference |

| Pseudovibrio sp. D323 | Spent medium | Up to 1.6 mg/L | [13] |

| Phaeobacter inhibens | Co-culture with D. shibae, 24h | ~15 ng/mL | [14] |

| Phaeobacter inhibens | Monoculture, 24h | Not detected | [14] |

| Phaeobacter inhibens | Biofilm on micro-pillar arrays | Significantly higher than planar surfaces | [3] |

Experimental Protocols

The following section provides detailed methodologies for the cultivation of TDA-producing bacteria and the subsequent extraction, purification, and quantification of TDA.

Overall Experimental Workflow

References

- 1. journals.asm.org [journals.asm.org]

- 2. drum.lib.umd.edu [drum.lib.umd.edu]

- 3. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05407A [pubs.rsc.org]

- 4. userpages.umbc.edu [userpages.umbc.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. TdaA Regulates Tropodithietic Acid Synthesis by Binding to the tdaC Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TdaA regulates Tropodithietic acid synthesis by binding to the tdaC promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20100035960A1 - Biosynthetic pathway and genes required for tropodithietic acid biosynthesis in silicibacter tm1040 - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Expression of Tropodithietic Acid Biosynthesis Is Controlled by a Novel Autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The impact of tropodithietic acid on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]

Tropodithietic Acid (TDA): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Marine-Derived Antibiotic.

Introduction

Tropodithietic acid (TDA) is a sulfur-containing tropolone derivative first isolated from marine bacteria of the Roseobacter clade, notably species such as Phaeobacter inhibens, Phaeobacter piscinae, and Phaeobacter gallaeciensis.[1][2] This unique natural product has garnered significant attention within the scientific community due to its potent, broad-spectrum antibacterial activity and its intriguing dual role as a signaling molecule in bacterial communication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, mechanism of action, and biological activities of TDA, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in microbiology, natural product chemistry, and drug development.

Chemical Structure and Physicochemical Properties

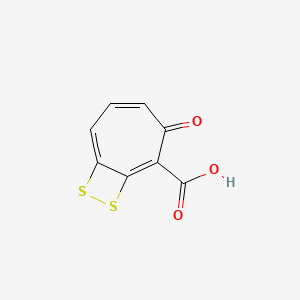

Tropodithietic acid is characterized by a unique dithiete moiety fused to a tropone-2-carboxylic acid backbone.[1] Its systematic IUPAC name is 3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid.[3]

Figure 1. Chemical Structure of Tropodithietic Acid.

The key physicochemical properties of TDA are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄O₃S₂ | [3] |

| Molar Mass | 212.24 g·mol⁻¹ | [1][3] |

| Appearance | Yellowish solid | [4] |

| CAS Number | 750590-18-2 | [1] |

Biosynthesis of Tropodithietic Acid

The biosynthesis of TDA is a complex process that originates from the amino acid phenylalanine.[5] The pathway involves the activity of several gene clusters, most notably the tda gene cluster (tdaA-F), which is often located on a megaplasmid.[4][6] The tdaA gene encodes a transcriptional regulator, while tdaB is involved in the addition of sulfur. The biosynthesis is intricately regulated and has been shown to be influenced by quorum sensing systems.[4][7]

Mechanism of Action and Biological Activities

Antibacterial Activity

TDA exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][8] Its primary mechanism of action is the disruption of the proton motive force (PMF) across the bacterial cell membrane.[9] TDA acts as a proton antiporter, facilitating an electroneutral exchange of protons for monovalent cations, which collapses the transmembrane proton gradient essential for cellular energy production and other vital functions.[10]

The table below summarizes the minimum inhibitory concentrations (MIC) of TDA against various bacterial species.

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | NCTC 12493 | 39 | ~8.3 | [3] |

| Vibrio anguillarum | 90-11-287 | 19 | 12.5 | [1][3][9] |

| Salmonella enterica serovar Typhimurium | SL1344 | - | *See note | [4] |

| Escherichia coli | NCTC 10538 | - | *See note | [1] |

| Pseudomonas aeruginosa | NCTC 10662 | - | *See note | [1] |

| Bacillus subtilis | - | - | *See note |

Note: While studies confirm activity against these strains, specific MIC values for the pure compound were not consistently reported in the reviewed literature. One study indicated that for S. Typhimurium, E. coli, and P. aeruginosa, colonies formed on agar with 2x the MIC, but this tolerance was unstable.[1]

Quorum Sensing Inhibition and Signaling

Beyond its role as an antibiotic, TDA functions as a signaling molecule in bacterial quorum sensing (QS), a cell-density-dependent communication system.[2][11] At sub-inhibitory concentrations, TDA can substitute for N-acyl-homoserine lactones (AHLs), the common signaling molecules in many Gram-negative bacteria.[11] TDA interacts with the LuxR-type transcriptional regulator, PgaR, to induce the expression of the tdaA gene, which in turn upregulates the TDA biosynthesis gene cluster, creating a positive feedback loop.[10][12][13] This dual functionality highlights the complex ecological role of TDA in mediating microbial community dynamics.

Experimental Protocols

Isolation and Purification of Tropodithietic Acid from Phaeobacter inhibens Culture

This protocol outlines a general procedure for the extraction and purification of TDA from a liquid culture of Phaeobacter inhibens.

Materials:

-

Phaeobacter inhibens culture grown in marine broth.

-

Ethyl acetate

-

Formic acid

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Culture Growth: Inoculate Phaeobacter inhibens in marine broth and incubate at 25-30°C with shaking for 48-72 hours, or until stationary phase is reached.

-

Extraction: a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant and acidify to approximately pH 3-4 with formic acid. c. Extract the acidified supernatant three times with an equal volume of ethyl acetate. d. Pool the organic layers and dry over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification: a. Dissolve the crude extract in a minimal amount of methanol or acetonitrile. b. Purify the TDA using a semi-preparative HPLC system equipped with a C18 column. c. A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes. d. Monitor the elution profile at a wavelength of approximately 305 nm. e. Collect the fractions corresponding to the TDA peak and confirm the purity by analytical HPLC and mass spectrometry. f. Lyophilize the pure fractions to obtain TDA as a yellowish solid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of TDA against a bacterial strain.

Materials:

-

Pure TDA

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: a. Grow the bacterial strain overnight in the appropriate medium. b. Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Further dilute the standardized suspension to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of TDA Dilutions: a. Prepare a stock solution of TDA in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the TDA stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the TDA dilutions. b. Include a positive control (bacteria in medium without TDA) and a negative control (medium only). c. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of TDA that completely inhibits visible bacterial growth. c. Optionally, read the optical density (e.g., at 600 nm) of each well using a microplate reader.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay utilizes a reporter strain, Chromobacterium violaceum, which produces a purple pigment (violacein) in response to AHL signaling. Inhibition of this pigmentation indicates interference with quorum sensing.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant)

-

Luria-Bertani (LB) agar and broth

-

TDA

-

N-hexanoyl-L-homoserine lactone (C6-HSL) for CV026

-

Sterile paper discs

Procedure:

-

Preparation of Bacterial Lawn: a. Grow an overnight culture of C. violaceum in LB broth. b. Spread a lawn of the bacterial culture onto an LB agar plate.

-

Application of TDA: a. Impregnate sterile paper discs with known concentrations of TDA. b. Place the discs onto the surface of the inoculated agar plate. c. For the CV026 mutant, which requires an exogenous AHL, add a sub-inhibitory concentration of C6-HSL to the agar or apply it to the discs along with TDA.

-

Incubation and Observation: a. Incubate the plate at 25-30°C for 24-48 hours. b. Observe the plates for zones of violacein inhibition (a colorless halo) around the discs. The presence of a clear zone of no growth would indicate antibacterial activity, while a colorless zone with bacterial growth indicates quorum sensing inhibition.

Conclusion

Tropodithietic acid stands out as a marine natural product with significant potential. Its potent antibacterial activity, coupled with a mechanism of action that may be less prone to resistance development, makes it an attractive candidate for further investigation as a novel therapeutic agent. Furthermore, its role as a signaling molecule in quorum sensing opens up avenues for research into anti-virulence strategies and the manipulation of microbial communities. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the multifaceted nature of tropodithietic acid and its potential applications in medicine and biotechnology.

References

- 1. Resistance and Tolerance to Tropodithietic Acid, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. The impact of tropodithietic acid on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming reduced antibiotic susceptibility in intracellular Salmonella enterica serovar Typhimurium using AR-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05407A [pubs.rsc.org]

- 8. nacalai.com [nacalai.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Ecological Significance of Tropodithietic Acid in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropodithietic acid (TDA), a sulfur-containing tropolone derivative, is a potent antimicrobial secondary metabolite produced by a select group of marine bacteria, primarily within the Roseobacter clade. Its ecological role extends far beyond simple antagonism, encompassing complex interactions that shape microbial community structure, mediate symbiotic relationships, and influence biogeochemical cycles. This technical guide provides an in-depth analysis of the multifaceted functions of TDA in marine environments, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular and experimental processes. As a molecule with significant therapeutic potential, a thorough understanding of its natural functions is paramount for its potential development as a novel antimicrobial agent.

Introduction: The Discovery and Chemical Nature of Tropodithietic Acid

Tropodithietic acid was first isolated from marine bacteria of the genus Phaeobacter. It is characterized by a unique tropolone ring fused with a dithiolane ring system. TDA is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its production is often associated with the formation of a distinct brown pigment, which is a complex of TDA and iron. This pigment is a visual indicator of TDA production in laboratory cultures. The biosynthesis of TDA is a complex process involving a dedicated gene cluster (tda) and is influenced by various environmental factors, including nutrient availability and culture conditions.

The Multifaceted Ecological Roles of Tropodithietic Acid

The ecological significance of TDA is not limited to its antimicrobial properties. It plays a crucial role in the survival and competitive success of its producers in the dynamic marine environment.

Antimicrobial Activity and Competitive Advantage

TDA provides a significant competitive advantage to its producers by inhibiting the growth of competing bacteria. This allows TDA-producing bacteria, such as Phaeobacter inhibens, to dominate specific ecological niches, particularly on surfaces and in association with marine eukaryotes. The primary mechanism of its antibacterial action is the disruption of the proton motive force across the cell membrane of target organisms.

Role in Symbiosis and Host Protection

TDA-producing bacteria are frequently found in symbiotic associations with marine eukaryotes, including algae and invertebrates. In these relationships, TDA can act as a protective agent for the host by preventing colonization by pathogenic bacteria. This protective role is particularly important in aquaculture, where TDA-producing probiotics are being explored to control diseases in fish and shellfish larvae.

Biofilm Formation and Surface Colonization

The production of TDA is often linked to a surface-associated lifestyle and biofilm formation. TDA can influence the development and structure of biofilms, which are crucial for the persistence of bacteria in marine environments. By controlling the microbial composition of the biofilm, TDA-producing bacteria can create a favorable environment for their growth and survival.

Signaling Molecule and Quorum Sensing

Beyond its role as a weapon, TDA also functions as a signaling molecule. At sub-inhibitory concentrations, TDA can modulate gene expression in both the producing organism and other bacteria in the vicinity. It has been shown to be involved in quorum sensing, a cell-density-dependent communication system that coordinates collective behaviors in bacteria. This signaling role allows for a coordinated response of the bacterial population to environmental cues.

Quantitative Data on Tropodithietic Acid

A comprehensive understanding of the ecological impact of TDA requires quantitative data on its production and efficacy. The following tables summarize the available quantitative data from the literature.

| Table 1: Minimum Inhibitory Concentrations (MIC) of Tropodithietic Acid (TDA) against Marine Bacteria | |

| Bacterial Species | MIC (µg/mL) |

| Vibrio anguillarum | 3.9[1] |

| Staphylococcus aureus | 7.8[1] |

| Vibrio harveyi | Data not available in a quantifiable format |

| Pseudoalteromonas spp. | Data not available in a quantifiable format |

| Escherichia coli | Data not available in a quantifiable format |

| Table 2: Production of Tropodithietic Acid (TDA) by Phaeobacter inhibens under Different Culture Conditions | |

| Culture Condition | TDA Concentration (ng/mL) |

| Monoculture (stationary phase) | 2,467 (± 362)[2] |

| Co-culture with Dinoroseobacter shibae (stationary phase) | 1,080 (± 881)[2] |

| Tri-culture with Emiliania huxleyi and D. shibae (day 4) | Not detected[2] |

| Tri-culture with E. huxleyi and D. shibae (day 7) | Not detected[2] |

Experimental Protocols

The study of TDA requires specific experimental methodologies. This section provides detailed protocols for key experiments cited in the literature.

Extraction and Quantification of Tropodithietic Acid

This protocol describes the extraction of TDA from bacterial cultures and its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Bacterial culture (e.g., Phaeobacter inhibens)

-

Ethyl acetate

-

Formic acid

-

Acetonitrile

-

Water (HPLC grade)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system coupled with a mass spectrometer (e.g., Q-TOF)

-

C18 column

Procedure:

-

Grow the TDA-producing bacterium in a suitable liquid medium (e.g., Marine Broth) to the desired growth phase.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes).

-

Extract the supernatant with an equal volume of ethyl acetate containing 1% formic acid.

-

Separate the organic phase and evaporate it to dryness using a rotary evaporator or a stream of nitrogen.

-

Re-dissolve the dried extract in a known volume of acetonitrile or methanol.

-

Filter the extract through a 0.22 µm syringe filter.

-

Analyze the sample by HPLC-MS. Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.

-

Monitor for the characteristic m/z of TDA (e.g., [M+H]⁺ at m/z 213.9731).

-

Quantify the TDA concentration by comparing the peak area to a standard curve of purified TDA.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of TDA against a target bacterium.

Materials:

-

Purified TDA

-

Target bacterial strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for marine bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of TDA in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, prepare a serial two-fold dilution of the TDA stock solution in the growth medium. The final volume in each well should be 100 µL.

-

Prepare an inoculum of the target bacterium in the mid-logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the bacterial inoculum to each well containing the TDA dilutions.

-

Include a positive control (bacteria without TDA) and a negative control (medium without bacteria).

-

Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.

-

Determine the MIC as the lowest concentration of TDA that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Identification of TDA Biosynthesis Genes using Transposon Mutagenesis

This protocol provides a general workflow for identifying genes involved in TDA biosynthesis using transposon mutagenesis.

Materials:

-

TDA-producing bacterial strain

-

A suitable transposon delivery vector (e.g., a plasmid carrying a mini-Tn5 transposon with a selectable marker)

-

Competent cells of the recipient strain

-

Agar plates with and without the selective antibiotic

-

Indicator strain for TDA activity (e.g., Vibrio anguillarum)

Procedure:

-

Introduce the transposon delivery vector into the TDA-producing strain via conjugation or electroporation.

-

Select for mutants that have successfully incorporated the transposon by plating the cells on agar containing the appropriate antibiotic.

-

Screen the resulting mutant library for the loss of TDA production. This can be done by overlaying the mutant colonies with a soft agar seeded with an indicator strain sensitive to TDA. Mutants that no longer produce TDA will not have a zone of inhibition around their colonies.

-

Isolate the genomic DNA from the TDA-negative mutants.

-

Identify the site of transposon insertion using techniques such as arbitrary PCR, inverse PCR, or sequencing with primers specific to the transposon.

-

Sequence the DNA flanking the transposon to identify the disrupted gene.

-

Bioinformatic analysis of the disrupted gene and its surrounding genomic region can provide insights into its role in the TDA biosynthesis pathway.

Visualizing Key Pathways and Workflows

Graphical representations are essential for understanding complex biological processes. The following diagrams, generated using the DOT language, illustrate key aspects of TDA's ecological role and the experimental approaches used to study it.

Caption: Multifaceted ecological roles of tropodithietic acid (TDA).

References

The Stability of Tropodithietic Acid: A Technical Guide for Researchers

An In-depth Examination of the Physical and Chemical Integrity of a Promising Marine-Derived Antibiotic

Tropodithietic acid (TDA), a sulfur-containing tropolone derivative produced by several marine bacteria of the Roseobacter clade, has garnered significant interest for its potent broad-spectrum antibiotic activity. As with any natural product destined for potential therapeutic development, a thorough understanding of its physical and chemical stability is paramount. This technical guide provides a comprehensive overview of the current knowledge on the stability of tropodithietic acid, intended for researchers, scientists, and professionals in drug development. While quantitative stability data remains a key area for future research, this guide synthesizes the available qualitative information and outlines robust experimental protocols for its systematic evaluation.

Physical and Chemical Properties

Tropodithietic acid is a yellow-brown pigment with the chemical formula C₈H₄O₃S₂. Its structure features a dithiete moiety fused to a tropone-2-carboxylic acid, contributing to its unique chemical properties and biological activity.

Chemical Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. The following sections summarize the known and inferred stability of tropodithietic acid under various environmental stressors.

pH Stability

Qualitative evidence strongly suggests that the stability of tropodithietic acid is pH-dependent. Research has identified a non-inhibitory precursor, termed "pre-TDA," which is produced by Phaeobacter inhibens under low-iron conditions. This analog is instantaneously converted to the biologically active tropodithietic acid upon acidification to a pH below 3.[1] When the pH is returned to neutral, the antibacterial activity is diminished but not entirely abolished, suggesting the conversion is not fully reversible.[1] This indicates that TDA is likely more stable in acidic environments.

In microbiological culture media, it has been noted that related signaling molecules, N-acyl homoserine lactones (AHLs), are unstable at high pH. Consequently, culture media for TDA-producing bacteria are often buffered to pH 7.0 to maintain the stability of these signaling molecules, which could indirectly influence TDA production and stability.[2]

Table 1: Summary of pH Stability Data for Tropodithietic Acid

| Parameter | Observation | Citation |

| Acidic Conditions (pH < 3) | Instantaneous conversion of "pre-TDA" to active TDA. | [1] |

| Neutral pH | Reduced antibacterial activity after readjustment from acidic pH, suggesting potential instability or reduced activity. | [1] |

| Alkaline Conditions | Data not available. Inferred potential for instability based on the behavior of related compounds like AHLs. | [2] |

Thermal Stability

Currently, there is a lack of specific data in the published literature regarding the thermal stability of tropodithietic acid. As a sulfur-containing organic molecule, it is plausible that TDA may be susceptible to degradation at elevated temperatures. Thermal degradation of sulfur-containing compounds can lead to the formation of various volatile and non-volatile byproducts.

Photostability

No specific photostability studies on tropodithietic acid have been reported. Tropolone derivatives, in general, can undergo photochemical reactions, including photocyclization.[3] Given its tropolone core, TDA may be susceptible to degradation upon exposure to light, particularly UV radiation.

Proposed Experimental Protocols for Stability Testing

To address the current gaps in knowledge, comprehensive stability testing of tropodithietic acid is required. The following are detailed, generalized experimental protocols for forced degradation studies, which are essential for establishing the intrinsic stability of the molecule and for the development of stability-indicating analytical methods.[4]

General Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector, monitoring at a wavelength appropriate for TDA (e.g., 215 nm or other UV maxima).

-

Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]

Forced Degradation Studies Protocol

Forced degradation studies should be performed on a purified sample of tropodithietic acid. A target degradation of 5-20% is generally considered optimal for the development of a stability-indicating method.[4]

Table 2: Proposed Protocol for Forced Degradation Studies of Tropodithietic Acid

| Stress Condition | Proposed Methodology | Analysis |

| Acid Hydrolysis | 1. Prepare a solution of TDA in a suitable solvent (e.g., methanol or acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).4. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase. | Analyze by the validated HPLC method. Monitor for the appearance of degradation products and the decrease in the TDA peak area. |

| Base Hydrolysis | 1. Prepare a solution of TDA in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate at a controlled temperature (e.g., 60°C) for a defined period.4. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration. | Analyze by HPLC. Monitor for degradation products and the decrease in the TDA peak area. |

| Oxidative Degradation | 1. Prepare a solution of TDA in a suitable solvent.2. Add an equal volume of 3% hydrogen peroxide.3. Incubate at room temperature for a defined period.4. At each time point, withdraw an aliquot and dilute to the working concentration. | Analyze by HPLC. Monitor for degradation products and the decrease in the TDA peak area. |

| Thermal Degradation | 1. Place a solid sample of TDA in a controlled temperature oven (e.g., 80°C).2. Expose for a defined period (e.g., 24, 48, 72 hours).3. At each time point, dissolve a portion of the sample in a suitable solvent and dilute to the working concentration. | Analyze by HPLC. Monitor for degradation products and the decrease in the TDA peak area. |

| Photolytic Degradation | 1. Prepare a solution of TDA in a suitable solvent.2. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.3. A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions.4. At the end of the exposure period, dilute the samples to the working concentration. | Analyze both the exposed and dark control samples by HPLC. Compare the chromatograms to identify photodegradation products. |

Signaling and Biosynthetic Pathways

Tropodithietic acid is not only an antibiotic but also a signaling molecule involved in quorum sensing, a cell-density-dependent communication system in bacteria.

TDA Biosynthesis Pathway

The biosynthesis of TDA originates from the phenylacetate catabolic pathway. Key genes involved in the biosynthesis are organized in the tda gene cluster.

Caption: Proposed biosynthetic pathway of tropodithietic acid.

TDA in Quorum Sensing Signaling

In Phaeobacter inhibens, TDA functions as a signaling molecule in the quorum sensing (QS) circuit, acting in concert with N-acyl homoserine lactones (AHLs).

Caption: TDA's role in the quorum sensing signaling cascade.

Conclusion and Future Directions

Tropodithietic acid holds considerable promise as a novel antibiotic. However, a comprehensive understanding of its stability is crucial for its advancement as a therapeutic agent. The available data strongly indicates a pH-dependent stability profile, with higher stability in acidic conditions. Significant knowledge gaps remain concerning its thermal and photostability, as well as the precise identification of its degradation products. The experimental protocols outlined in this guide provide a framework for systematic forced degradation studies to elucidate these unknown stability characteristics. Further research in these areas is essential to support the formulation development and define appropriate storage conditions and shelf-life for tropodithietic acid-based therapeutics.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pharmtech.com [pharmtech.com]

- 4. sgs.com [sgs.com]

- 5. docsity.com [docsity.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Dual function of tropodithietic acid as antibiotic and signaling molecule in global gene regulation of the probiotic bacterium Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Culturing Phaeobacter inhibens for Optimal Tropodithietic Acid (TDA) Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeobacter inhibens, a marine bacterium belonging to the Roseobacter group, is a prolific producer of the potent antimicrobial compound Tropodithietic Acid (TDA). TDA exhibits a broad spectrum of activity against various pathogens, making it a compound of significant interest for drug development and aquaculture applications.[1][2] Its biosynthesis is intricately regulated by environmental cues and cellular signaling pathways. This document provides detailed protocols and application notes for the cultivation of Phaeobacter inhibens to achieve optimal TDA production, based on current scientific findings.

Factors Influencing TDA Production

The production of TDA by Phaeobacter inhibens is a complex process influenced by a variety of physicochemical parameters and culture conditions. Understanding and optimizing these factors are critical for maximizing yield.

Media Composition

The choice of culture medium is a fundamental factor affecting TDA production. While P. inhibens can be cultivated in a range of marine-type media, specific components have been shown to significantly enhance TDA synthesis.

-

Marine Broth (MB): Standard Marine Broth (Difco 2216) is widely used for the routine cultivation of P. inhibens and supports TDA production.[1][3]

-

Half-Strength YTSS (½YTSS): This medium, containing sea salt, yeast extract, and tryptone, is also effective for culturing P. inhibens.[3]

-

Iron Supplementation: Iron, particularly in the form of ferric citrate, has been identified as a crucial component for the production of antibacterially active TDA.[4][5] In low-iron conditions, P. inhibens produces a non-inhibitory analog, pre-TDA, which can be converted to TDA by acidification.[4][5]

Physicochemical Parameters

Optimal ranges for key physical and chemical parameters are essential for robust growth and TDA biosynthesis.

| Parameter | Optimal Range/Value | Notes | Reference |

| Temperature | 25°C - 30°C | Growth and TDA production are supported within this mesophilic range. | [1][3][6] |

| pH | 7.8 - 8.0 | A slightly alkaline pH is beneficial. The pH of the medium can also influence the conversion of pre-TDA to active TDA. | [1][7] |

| Aeration | 100 - 200 rpm shaking | Adequate aeration through agitation is necessary for aerobic respiration and TDA synthesis. | [8][9] |

| Salinity | 3% Instant Ocean® or equivalent | As a marine bacterium, P. inhibens requires saline conditions for optimal growth. | [1][9] |

Biofilm Formation

A significant enhancement of TDA biosynthesis is observed when P. inhibens is grown as a biofilm.[2] Providing surfaces for attachment can therefore be a key strategy to boost TDA yields. Studies have shown that micro-structured surfaces, such as those with micro-pillars, can lead to significantly higher TDA production compared to planar surfaces, even with a smaller biomass.[1][10][11]

Signaling and Biosynthesis

The production of TDA is tightly regulated by complex signaling networks, including quorum sensing, and involves a specific gene cluster.

Quorum Sensing and TDA as a Signaling Molecule

TDA production in Phaeobacter inhibens is regulated by acyl-homoserine lactone (AHL) mediated quorum sensing.[8] Furthermore, TDA itself can act as a signaling molecule, influencing the expression of a significant portion of the genome and mediating the switch from a pelagic to a sessile, biofilm-forming lifestyle.[8]

TDA Biosynthesis Pathway

The biosynthesis of TDA involves a series of enzymatic reactions encoded by the tda gene cluster. While the complete pathway is complex, a simplified overview highlights the key stages.

Experimental Protocols

Protocol 1: Cultivation of Phaeobacter inhibens for TDA Production

This protocol describes the batch cultivation of P. inhibens DSM 17395 in Marine Broth.

Materials:

-

Phaeobacter inhibens DSM 17395 glycerol stock

-

Marine Agar (Difco 2216) plates

-

Marine Broth (MB, Difco 2216)

-

Sterile baffled Erlenmeyer flasks

-

Incubator shaker

-

Spectrophotometer

Procedure:

-

Strain Revival: From a -80°C glycerol stock, streak P. inhibens onto a Marine Agar plate. Incubate at 25°C for 2-3 days until single colonies are visible.[1]

-

Pre-culture Preparation: Inoculate a single colony into a culture tube containing 5 mL of Marine Broth. Incubate at 25°C with shaking at 200 rpm for 24 hours.

-

Main Culture Inoculation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of Marine Broth with the pre-culture to an initial optical density at 600 nm (OD600) of 0.01.

-

Incubation: Incubate the main culture at 25°C with shaking at 200 rpm for 48-72 hours.[1] Monitor growth by measuring OD600 periodically. TDA production is typically highest in the late exponential to early stationary phase. A characteristic brown pigmentation of the culture is often indicative of TDA production.[10]

Protocol 2: TDA Extraction and Quantification

This protocol outlines a method for the extraction and quantification of TDA from culture supernatants using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

P. inhibens culture

-

Centrifuge

-

0.22 µm syringe filters

-

Isopropanol

-

Ethyl acetate

-

Formic acid

-

Eppendorf tubes

-

Vortex mixer

-

Sonicator

-

LC-MS system

-

TDA standard (Sigma-Aldrich)

Procedure:

-

Supernatant Collection: Centrifuge the P. inhibens culture at 5,000 x g for 10 minutes to pellet the cells.[4]

-

Filtration: Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.

-

Acidification (Optional but Recommended): To convert any pre-TDA to TDA, acidify the supernatant with formic acid to a final concentration of 1%.[4]

-

Extraction:

-

LC-MS Analysis:

-

Transfer the clarified extract to an LC-MS vial.

-

Analyze the sample using a suitable LC-MS method. The presence of TDA is confirmed by comparing the retention time and mass-to-charge ratio with a known TDA standard.[2]

-

Experimental Workflow

The overall process from strain cultivation to TDA analysis can be visualized as a streamlined workflow.

Conclusion

Optimizing the production of TDA from Phaeobacter inhibens requires a multi-faceted approach, considering media composition, physicochemical parameters, and the promotion of biofilm formation. The protocols and guidelines presented here provide a robust framework for researchers to cultivate this bacterium and maximize the yield of this promising antimicrobial compound. Further investigation into fed-batch cultivation and the use of engineered surfaces may lead to even greater enhancements in TDA production.

References

- 1. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. journals.asm.org [journals.asm.org]

- 4. Influence of Iron on Production of the Antibacterial Compound Tropodithietic Acid and Its Noninhibitory Analog in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The impact of tropodithietic acid on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Impact of Quorum Sensing and Tropodithietic Acid Production on the Exometabolome of Phaeobacter inhibens [frontiersin.org]

- 9. The ability of Phaeobacter inhibens to produce tropodithietic acid influences the community dynamics of a microalgal microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes: Antimicrobial Susceptibility Testing for Tropodithietic Acid (TDA)

Introduction

Tropodithietic acid (TDA) is a sulfur-containing antimicrobial compound produced by various marine bacteria, particularly from the Roseobacter clade, such as Phaeobacter inhibens and Phaeobacter gallaeciensis.[1][2][3] TDA exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5] Its unique structure and potent activity have made it a compound of interest for applications in aquaculture as a probiotic agent and as a potential lead for novel antimicrobial drug development.[3][6][7] Beyond its role as a microbial weapon, TDA also functions as a signaling molecule at sub-inhibitory concentrations, influencing processes like quorum sensing, biofilm formation, and motility in the producing organism.[8][9][10][11]

Mechanism of Action

TDA's primary antimicrobial mode of action involves the disruption of the proton motive force (PMF) across the bacterial cell membrane.[4][9][12] It acts as an electroneutral proton antiporter, similar to polyether antibiotics like monensin.[4] TDA chelates a monovalent cation (like K+) in the cytoplasm, diffuses across the membrane, and releases the cation outside the cell. It then picks up a proton (H+) from the acidic exterior, diffuses back into the cell, and releases the proton into the neutral pH of the cytosol.[4] This continuous cycle collapses the essential proton gradient, disrupting cellular energy production and leading to cell death.[4]

Signaling and Regulation

At concentrations well below its minimal inhibitory concentration (MIC), TDA acts as a signaling molecule, mimicking the function of N-acyl-homoserine lactones (AHLs) in quorum sensing (QS).[8] It can interact with LuxR-type transcriptional regulators to globally modulate gene expression, impacting about 10% of the genes in Phaeobacter inhibens.[8] This dual function highlights TDA's complex ecological role, coordinating both competitive interactions and population-level behaviors.[8][11][13]

Quantitative Data: TDA Antimicrobial Activity

The antimicrobial efficacy of Tropodithietic Acid is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Gram Status | MIC (µM) | MIC (mg/L) | Reference |

| Staphylococcus aureus | Gram-positive | 39 | ~8.3 | [14] |

| Vibrio anguillarum | Gram-negative | 19 | ~4.0 | [14] |

| Salmonella enterica serovar Typhimurium | Gram-negative | - | 625 - 1,250 | [5] |

| Pseudomonas aeruginosa | Gram-negative | - | 625 - 1,250 | [5] |

| Escherichia coli | Gram-negative | - | 625 - 1,250 | [5] |

| General Gram-positive bacteria | Gram-positive | - | 80 - 155 | [5] |

| General Gram-negative bacteria | Gram-negative | - | 625 - 1,250* | [5] |

*Note: These values were obtained using a TDA extract (95% purity) and reported in mg/L. Conversion to µM is dependent on the molecular weight of TDA (~212.25 g/mol ).

Visualizations

Caption: TDA acts as a proton/monovalent cation antiporter.

Caption: TDA functions as a quorum sensing signal molecule.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of TDA.[14][15][16][17]

1. Materials and Reagents

-

Tropodithietic Acid (TDA), pure

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton II Broth (MHIIB)[14]

-

Sterile 96-well microtiter plates[18]

-

Bacterial strains for testing (e.g., S. aureus, V. anguillarum)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Incubator (25°C for marine bacteria, 37°C for others)[5][14]

-

Spectrophotometer or turbidity meter

2. Preparation of TDA Stock Solution

-

Dissolve a known weight of TDA in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1.5 g/L).[14]

-

Ensure TDA is fully dissolved. This stock solution can be stored at -20°C.

3. Inoculum Preparation

-

From a fresh agar plate (≤24 hours old), select several morphologically similar colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in MHIIB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Assay Procedure

-

Perform serial two-fold dilutions of the TDA stock solution in MHIIB directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations may range from 500 to 0.5 mg/L.[14]

-

The final concentration of DMSO should not exceed 1% in any well, as higher concentrations can inhibit bacterial growth.

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include the following controls on each plate:

-

Growth Control: Wells containing 100 µL of MHIIB and 100 µL of inoculum (no TDA).

-

Sterility Control: Wells containing 200 µL of MHIIB only (no inoculum).

-

Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the assay.

-

-

Seal the plates or cover with a lid to prevent evaporation.

-

Incubate the plates at the appropriate temperature (e.g., 25°C for V. anguillarum, 37°C for S. aureus) for 16-24 hours.[14][17]

5. Interpretation of Results

-

After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of TDA at which there is no visible growth.

Caption: Step-by-step workflow for the broth microdilution assay.

Protocol 2: Agar Disk Diffusion Assay

This method is useful for screening the antimicrobial activity of TDA against different bacterial strains. It is a qualitative or semi-quantitative assay.

1. Materials and Reagents

-

TDA solution of known concentration (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) or Marine Agar for marine organisms[6]

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Sterile Petri dishes (90 or 100 mm)

-

Incubator

2. Inoculum and Plate Preparation

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.

-

Dip a sterile swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

3. Assay Procedure

-

Impregnate sterile filter paper disks with a defined volume (e.g., 10-20 µL) of the TDA solution.

-

Allow the solvent to evaporate completely from the disks in a sterile environment.

-

Using sterile forceps, place the TDA-impregnated disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a control disk impregnated only with the solvent to ensure it has no antimicrobial activity.

-

Invert the plates and incubate for 18-24 hours at the appropriate temperature.

4. Interpretation of Results

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm).

-

The size of the inhibition zone correlates with the susceptibility of the microorganism to TDA. A larger zone indicates greater susceptibility.

Caption: Step-by-step workflow for the agar disk diffusion assay.

Protocol 3: Agar Microdilution Assay

This method is a modification of the standard agar dilution technique and is particularly useful for natural products that may be hydrophobic or colored, combining the advantages of agar-based methods with the low volume requirements of microtiter plates.[19][20][21]

1. Materials and Reagents

-

TDA stock solution (in DMSO or other suitable solvent)

-

Mueller-Hinton Agar (MHA)

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile 96-well microtiter plates

-

Water bath or heating block (50°C)

-

Bacterial inoculum (prepared as in Protocol 1, but diluted to ~1 x 10⁷ CFU/mL)

-

Multichannel pipette or replicator for inoculation

2. Assay Procedure

-

Prepare 2x concentrated MHA and maintain it in a molten state at 50°C.

-

Prepare 2x concentrated serial dilutions of TDA in a suitable solvent or sterile water in the microcentrifuge tubes.

-

In the sterile microcentrifuge tubes, mix equal volumes (e.g., 100 µL) of the molten 2x MHA and the 2x TDA dilutions. Vortex immediately to ensure a uniform mixture.

-

Quickly dispense 100 µL of each TDA-agar mixture into the wells of a 96-well microtiter plate.[19][20]

-

Allow the agar in the wells to solidify completely at room temperature.

-

Prepare controls, including a growth control (agar with no TDA) and a solvent control.

-

Spot-inoculate the surface of the agar in each well with 1-2 µL of the prepared bacterial suspension (~10⁴ CFU per spot).[22]

-

Allow the inoculum spots to dry before inverting the plate for incubation.

-

Incubate the plate for 18-24 hours at the appropriate temperature.

3. Interpretation of Results

-

Examine the wells for the presence of bacterial colonies on the agar surface.

-

The MIC is the lowest concentration of TDA that completely inhibits visible bacterial growth. This method is advantageous as the color or opacity of TDA does not interfere with the reading of the results.[19][20]

References

- 1. Tropodithietic Acid Production in Phaeobacter gallaeciensis Is Regulated by N-Acyl Homoserine Lactone-Mediated Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resistance and tolerance to tropodithietic acid, an antimicrobial in aquaculture, is hard to select - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action and resistance studies unveil new roles for tropodithietic acid as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance and Tolerance to Tropodithietic Acid, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Dual function of tropodithietic acid as antibiotic and signaling molecule in global gene regulation of the probiotic bacterium Phaeobacter inhibens [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Impact of Quorum Sensing and Tropodithietic Acid Production on the Exometabolome of Phaeobacter inhibens [frontiersin.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. Tropodithietic Acid, a Multifunctional Antimicrobial, Facilitates Adaption and Colonization of the Producer, Phaeobacter piscinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nih.org.pk [nih.org.pk]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. goldbio.com [goldbio.com]

- 19. academic.oup.com [academic.oup.com]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. The agar microdilution method – a new method for antimicrobial susceptibility testing for essential oils and plant extracts | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for Tropodithietic Acid as a Biocontrol Agent in Aquaculture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tropodithietic acid (TDA) as a promising biocontrol agent in aquaculture. TDA, a sulfur-containing tropone derivative produced by marine bacteria of the Roseobacter group, notably Phaeobacter inhibens, exhibits broad-spectrum antibacterial activity against a range of fish and shellfish pathogens.[1][2] Its unique mode of action and the low probability of resistance development make it a compelling alternative to conventional antibiotics in aquaculture.[3][4]

Introduction to Tropodithietic Acid (TDA)

Tropodithietic acid is a secondary metabolite with potent antimicrobial properties.[5] It is particularly effective against common aquaculture pathogens such as Vibrio anguillarum and Tenacibaculum species.[1][6][7] The producing organisms, like Phaeobacter inhibens, can be utilized as probiotics to protect fish larvae and other cultured species from bacterial infections.[1][8][9][10] TDA's mechanism of action involves acting as a proton antiporter, which disrupts the proton motive force across the bacterial cell membrane.[3][11]

Key Attributes of TDA in Aquaculture:

-

Broad-Spectrum Activity: Effective against both Gram-negative and Gram-positive fish pathogens.[2]

-

Probiotic Potential: TDA-producing bacteria can be used as probiotics to prevent diseases in aquaculture systems.[1][8][9][10]

-

Low Resistance Development: Studies have shown that it is difficult for bacteria to develop resistance to TDA.[2][4]

-

Signaling Molecule: TDA also functions as a signaling molecule in quorum sensing, regulating its own production and other cellular processes in the producing bacterium.[5][12][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of TDA against various aquaculture pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of TDA against Aquaculture Pathogens

| Pathogen | Host Species | TDA MIC (µg/mL) | Reference |

| Vibrio anguillarum | Various fish species | 0.5 - 2 | [2][7] |

| Tenacibaculum maritimum | Various fish species | 1 - 4 | [6] |

| Tenacibaculum soleae | Sole | 1 - 4 | [6] |

| Vibrio vulnificus | Oysters, various fish | 1 - 5 | [3][6] |

| Staphylococcus aureus | (Human pathogen, tested for spectrum) | 4 | [2] |

| Salmonella Typhimurium | (Human pathogen, tested for spectrum) | 8 | [2] |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: In Vivo Efficacy of TDA-Producing Probiotics

| Probiotic Strain | Host Organism | Pathogen | Outcome | Reference |

| Phaeobacter gallaeciensis | Turbot larvae | Vibrio anguillarum | Increased larval survival | [2] |

| Phaeobacter inhibens | Cod larvae | Vibrio anguillarum | Reduced vibriosis and mortality | [6] |

| Phaeobacter piscinae S26 | - | Tenacibaculum spp. | Efficient killing of pathogenic strains | [6] |

| Phaeobacter strains | Sea bass larvae | Vibrio spp. | Probiotic effect in Artemia cultures | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of TDA in aquaculture research.

Production and Extraction of TDA from Phaeobacter inhibens

This protocol describes the cultivation of Phaeobacter inhibens for TDA production and the subsequent extraction of the compound. Iron supplementation is crucial for optimal TDA production.[14]

Materials:

-

Phaeobacter inhibens strain (e.g., DSM 17395)

-

Marine Broth 2216

-

Ferric citrate

-

Ethyl acetate

-

Formic acid

-

Rotary evaporator

-

Acetonitrile

-

HPLC or LC-MS system

Protocol:

-

Cultivation: Inoculate Phaeobacter inhibens in Marine Broth supplemented with a high concentration of ferric citrate. Incubate the culture with shaking for optimal aeration, although static cultures can also yield TDA, particularly in biofilms.[8][14]

-

Extraction:

-

Acidify the culture supernatant to pH 3-4 with formic acid.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases.

-

-

Concentration: Evaporate the ethyl acetate extract to dryness using a rotary evaporator.

-

Reconstitution: Redissolve the dried extract in a suitable solvent, such as acetonitrile, for further analysis.[14]

-

Quantification and Purification: Analyze the extract using HPLC or LC-MS to quantify and purify TDA.[8][10]

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of TDA against pathogenic bacteria using the broth microdilution method.

Materials:

-

Purified TDA extract

-

Target pathogenic bacterial strains

-

Appropriate liquid growth medium for the target pathogen (e.g., Tryptic Soy Broth for Vibrio spp.)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of the TDA extract in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the target pathogen to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (pathogen in medium without TDA) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the pathogen for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of TDA that completely inhibits visible growth of the pathogen, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vivo Challenge Trial in Fish Larvae

This protocol describes a general workflow for assessing the protective effect of a TDA-producing probiotic against a pathogenic challenge in a fish larval model.

Materials:

-

Fish larvae (e.g., cod, sea bass)

-

TDA-producing probiotic strain (Phaeobacter spp.)

-

Pathogenic bacterial strain (Vibrio anguillarum)

-

Rearing tanks with appropriate seawater conditions

-

Live feed (e.g., rotifers, Artemia)

Protocol:

-

Probiotic Administration: Introduce the TDA-producing probiotic strain into the rearing water of the fish larvae at a specific concentration. The probiotic can also be delivered via the live feed.

-

Acclimation: Allow the larvae to be exposed to the probiotic for a defined period (e.g., 24-48 hours).

-

Pathogen Challenge: Introduce the pathogenic bacteria into the rearing water to challenge the larvae.

-

Monitoring: Monitor larval survival and signs of disease daily for a set period (e.g., 7-14 days).

-

Data Analysis: Compare the survival rates of the probiotic-treated group with a control group (no probiotic) and a positive control group (pathogen challenge without probiotic).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the regulatory pathways of TDA production and a typical experimental workflow for its evaluation.

Caption: Quorum sensing regulation of TDA production in Phaeobacter inhibens.

Caption: Experimental workflow for evaluating TDA as a biocontrol agent.

Caption: Proposed mode of action of TDA as a proton antiporter.

References

- 1. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance and Tolerance to Tropodithietic Acid, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Resistance and tolerance to tropodithietic acid, an antimicrobial in aquaculture, is hard to select - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. The impact of tropodithietic acid on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Mode of action and resistance studies unveil new roles for tropodithietic acid as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Impact of Quorum Sensing and Tropodithietic Acid Production on the Exometabolome of Phaeobacter inhibens [frontiersin.org]

- 13. Dual function of tropodithietic acid as antibiotic and signaling molecule in global gene regulation of the probiotic bacterium Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Enhanced Tropodithietic Acid (TDA) Production through Genetic Manipulation of the tda Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropodithietic acid (TDA) is a potent antimicrobial compound produced by several marine bacteria, particularly within the Roseobacter clade, such as Phaeobacter inhibens and Silicibacter sp.[1][2][3]. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with a low propensity for resistance development, makes it a compelling candidate for novel antibiotic development[3]. TDA biosynthesis is orchestrated by the tda gene cluster, which includes structural and regulatory genes often located on a megaplasmid[1][2][4].

The core tda gene cluster typically consists of genes tdaA, tdaB, tdaC, tdaD, tdaE, and tdaF[2][5]. These genes are organized into distinct operons, with tdaA encoding a critical LysR-type transcriptional regulator that positively controls the expression of other tda genes[5][6][7]. Specifically, TdaA binds to the promoter region of tdaC to activate the transcription of the tdaCDE operon, which is essential for the TDA biosynthetic pathway[5][6]. Furthermore, TDA itself acts as an autoinducer, amplifying its own synthesis in a density-dependent manner, a phenomenon linked to quorum sensing[7][8].

Enhancing the production of TDA is a key objective for its potential therapeutic application. Genetic manipulation of the tda gene cluster, particularly by overexpressing the positive regulator TdaA, presents a promising strategy to increase yields. These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the tda cluster in a suitable host bacterium like Phaeobacter inhibens.

Key Genes and Regulatory Pathways

The biosynthesis of TDA is a complex process involving genes from the tda cluster and other chromosomally located genes related to precursor supply, such as those for phenylacetate catabolism (paa genes) and sulfur metabolism (cysI, malY)[1][8].

Key components of the tda gene cluster:

-

tdaA : Encodes a LysR-type transcriptional regulator. It is the primary target for overexpression strategies as it acts as a positive regulator for the entire pathway.[5][6]

-

tdaB : Encodes a putative glutathione S-transferase involved in the addition of sulfur[1][3].

-

tdaCDE operon : Encodes enzymes crucial for the modification of the tropolone backbone[5][8].

-

tdaF : A gene whose product is also required for TDA synthesis[2][8].

The regulatory pathway is initiated by the expression of tdaA. The TdaA protein then activates the transcription of the tdaCDE operon. TDA itself can then further induce this expression, creating a positive feedback loop that enhances production, particularly at high cell densities[8].

References

- 1. journals.asm.org [journals.asm.org]

- 2. userpages.umbc.edu [userpages.umbc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TdaA Regulates Tropodithietic Acid Synthesis by Binding to the tdaC Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TdaA regulates Tropodithietic acid synthesis by binding to the tdaC promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drum.lib.umd.edu [drum.lib.umd.edu]

- 8. Expression of Tropodithietic Acid Biosynthesis Is Controlled by a Novel Autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thapsigargin Analogs (TDA) as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Thapsigargin Analogs (TDAs) as potential anticancer agents. It includes a summary of their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Introduction to Thapsigargin and its Analogs

Thapsigargin (TG) is a sesquiterpene lactone originally isolated from the plant Thapsia garganica. It is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, a critical protein for maintaining intracellular calcium homeostasis.[1][2][3] By inhibiting SERCA, TG and its analogs cause a depletion of endoplasmic reticulum (ER) calcium stores and an increase in cytosolic calcium levels.[4][5][6] This disruption of calcium signaling leads to ER stress and the activation of the Unfolded Protein Response (UPR), ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][4][7]

Due to its high cytotoxicity to both cancerous and normal cells, thapsigargin itself has a narrow therapeutic window.[1][2] To overcome this limitation, targeted prodrugs of thapsigargin analogs have been developed. These prodrugs are designed to be activated specifically at the tumor site, thereby minimizing systemic toxicity.[2][8][9] A key strategy involves attaching a peptide to a TDA that can be cleaved by enzymes overexpressed in the tumor microenvironment, such as Prostate-Specific Membrane Antigen (PSMA).[8][10] Mipsagargin (G-202) is a notable example of a PSMA-activated TDA prodrug that has undergone clinical investigation.[1][7][11][12]

Mechanism of Action: From SERCA Inhibition to Apoptosis

The primary molecular mechanism of TDAs as anticancer agents involves a cascade of events initiated by the inhibition of the SERCA pump.

-

SERCA Pump Inhibition : TDAs bind to the SERCA pump with high affinity, locking it in a conformation that prevents the transport of Ca2+ from the cytosol into the ER lumen.[2][7][13]

-

ER Calcium Depletion & Cytosolic Calcium Increase : This leads to a significant decrease in ER Ca2+ concentration and a rise in cytosolic Ca2+ levels.[4][6][14]

-

ER Stress and Unfolded Protein Response (UPR) : The disruption of ER calcium homeostasis interferes with proper protein folding, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[2][7][15] The cell activates the UPR as a response to ER stress, which involves three main signaling branches: PERK, IRE1α, and ATF6.[2][15]

-

Induction of Apoptosis : If ER stress is prolonged and severe, the UPR shifts from a pro-survival to a pro-apoptotic response.[7] This involves the upregulation of pro-apoptotic factors like CHOP and the activation of caspase cascades, ultimately leading to programmed cell death.[2][7] TDAs can induce apoptosis in both proliferating and quiescent cancer cells.[2][9]

Below is a diagram illustrating the signaling pathway from SERCA inhibition to apoptosis.

Caption: Signaling pathway of TDA-induced apoptosis.

Prodrug Strategy for Targeted Delivery